2-Amino-N-(4-methoxy-cyclohexyl)-acetamide 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473100
InChI: InChI=1S/C9H18N2O2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h7-8H,2-6,10H2,1H3,(H,11,12)
SMILES: COC1CCC(CC1)NC(=O)CN
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

2-Amino-N-(4-methoxy-cyclohexyl)-acetamide

CAS No.:

Cat. No.: VC13473100

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(4-methoxy-cyclohexyl)-acetamide -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name 2-amino-N-(4-methoxycyclohexyl)acetamide
Standard InChI InChI=1S/C9H18N2O2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h7-8H,2-6,10H2,1H3,(H,11,12)
Standard InChI Key SGIBWRFAIDJXST-UHFFFAOYSA-N
SMILES COC1CCC(CC1)NC(=O)CN
Canonical SMILES COC1CCC(CC1)NC(=O)CN

Introduction

2-Amino-N-(4-methoxy-cyclohexyl)-acetamide is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a methoxy group and an acetamide moiety. This compound has garnered interest in both chemical and biological research due to its potential applications in medicinal chemistry and material science. The presence of the cyclohexyl ring provides distinct steric and electronic properties that differentiate it from other similar compounds.

Synthesis

The synthesis of 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide typically involves several key steps, although detailed synthesis protocols are not widely available in the literature. Generally, such compounds are synthesized through reactions involving the cyclohexyl ring and acetamide formation.

Biological Activities

Research indicates that 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its ability to interact with specific molecular targets allows for modulation of biological pathways, making it a candidate for further pharmacological studies. The exact mechanisms of action are still under investigation but may involve enzyme inhibition or receptor modulation.

Applications

The compound's applications span various fields, including medicinal chemistry and material science. Its unique structure and potential biological activities make it a valuable compound for research in drug development and biological interaction studies.

Research Findings

Interaction studies involving 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide focus on its binding affinity to various biological targets. These studies aim to elucidate its mechanism of action and therapeutic potential. The compound's interactions may include enzyme inhibition or modulation of receptor activity, which could lead to significant pharmacological effects.

Availability and Status

Currently, 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide is listed as a discontinued product by some suppliers, such as CymitQuimica, with inquiries directed towards similar products or alternative sources . This status may reflect ongoing research or challenges in its synthesis and application.

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